molecular formula C13H10FN B12923911 (E)-N-benzylidene-2-fluorobenzenamine CAS No. 15110-93-7

(E)-N-benzylidene-2-fluorobenzenamine

Cat. No.: B12923911
CAS No.: 15110-93-7
M. Wt: 199.22 g/mol
InChI Key: CPHNKQAGKFUEHV-UHFFFAOYSA-N
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Description

N-benzylidene-2-fluoroaniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylidene-2-fluoroaniline can be synthesized through the condensation reaction between benzaldehyde and 2-fluoroaniline. This reaction typically involves mixing equimolar amounts of benzaldehyde and 2-fluoroaniline in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N-benzylidene-2-fluoroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzylidene-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the carbon-nitrogen double bond can yield the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzylidene-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzylidene-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-benzylidene-2-fluoroaniline can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific reactivity and applications

Properties

CAS No.

15110-93-7

Molecular Formula

C13H10FN

Molecular Weight

199.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-phenylmethanimine

InChI

InChI=1S/C13H10FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H

InChI Key

CPHNKQAGKFUEHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2F

Origin of Product

United States

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